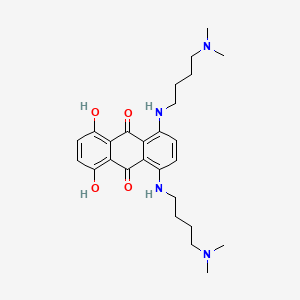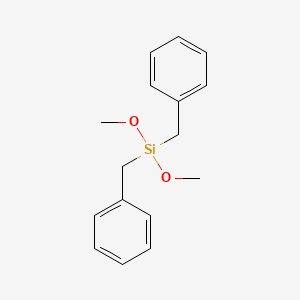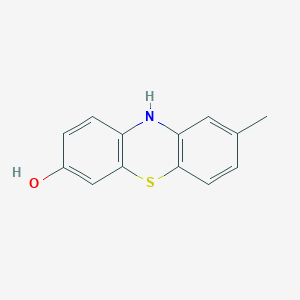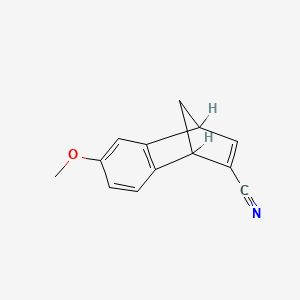![molecular formula C30H23N3 B14471819 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole CAS No. 65694-70-4](/img/structure/B14471819.png)
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with phenylethenyl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenylethenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives.
科学研究应用
2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism of action of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Bisphenol A (BPA): Commonly used in plastics and resins.
Bisphenol S (BPS): An alternative to BPA with similar applications.
Bisphenol F (BPF): Used in epoxy resins and coatings.
Uniqueness: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole stands out due to its triazole ring structure, which imparts unique chemical reactivity and potential for diverse applications. Unlike bisphenols, which are primarily used in industrial applications, this compound has broader implications in scientific research and advanced material development.
属性
CAS 编号 |
65694-70-4 |
|---|---|
分子式 |
C30H23N3 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
2,4-bis[4-(2-phenylethenyl)phenyl]triazole |
InChI |
InChI=1S/C30H23N3/c1-3-7-24(8-4-1)11-13-26-15-19-28(20-16-26)30-23-31-33(32-30)29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-23H |
InChI 键 |
ZMZMMJZGGJAWOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NN(N=C3)C4=CC=C(C=C4)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)


![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)



![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
